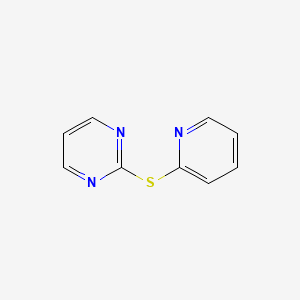

2-Pyridin-2-ylsulfanylpyrimidine

Overview

Description

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings connected via a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .

Biochemical Pathways

Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . In mammalian cells, pyrimidines can be produced through de novo synthesis pathways taking amino acids as substrates or salvage pathways by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

A highly sensitive and selective al3+ sensor, pyrene-2-(pyridin-2-ylmethylsulfanyl)-ethylamine (pp), was found to exhibit a turn-on fluorescence enhancement as high as 74 fold . This probe binds reversibly with Al3+ in the presence of H2EDTA2−, both under intra- and extracellular conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Pyridin-2-ylsulfanylpyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes . For instance, it has been shown to have anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)

Molecular Mechanism

It is known that pyrimidine derivatives are involved in multiple cellular processes that maintain cell growth and metabolism . Pyrimidine ribonucleotides are essential for cell growth and proliferation . Therefore, it is plausible that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

This compound may be involved in various metabolic pathways. Pyrimidine ribonucleotides are involved in multiple cellular processes that maintain cell growth and metabolism

Transport and Distribution

It is plausible that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is plausible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine typically involves the coupling of pyridine and pyrimidine derivatives through a sulfur linkage. One common method is the reaction of 2-chloropyrimidine with 2-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylsulfanylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyridine or pyrimidine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine or pyrimidine derivatives.

Substitution: Various substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral activities.

Medicine: Potential use as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the sulfur linkage but shares similar pharmacological properties.

2-(Pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

2-Pyridin-2-ylsulfanylpyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a sulfur atom. This structural feature imparts distinct electronic and steric properties, which can enhance its binding affinity to various biological targets and improve its pharmacological profile .

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c1-2-5-10-8(4-1)13-9-11-6-3-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSOZMCQINVWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996923 | |

| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75464-86-7 | |

| Record name | NSC 311723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075464867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000757012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-ylsulfanyl)pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW4QR84ZPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)

![4-Chloro-N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B1660298.png)

![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1660307.png)

![2-[4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-n-phenylacetamide](/img/structure/B1660308.png)

![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)